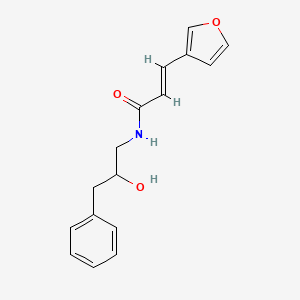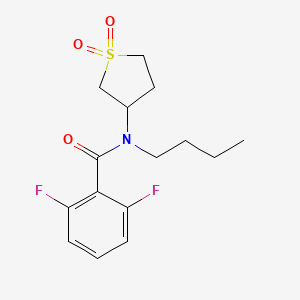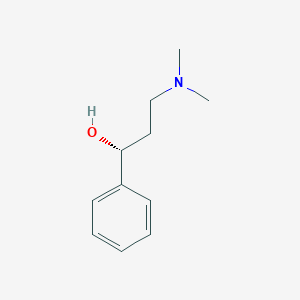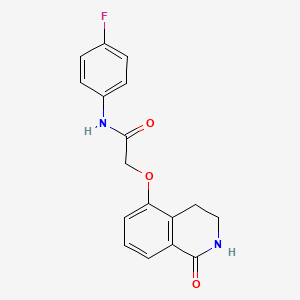![molecular formula C20H14N2O4 B2891390 2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)
2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of GNF-Pf-78 is a P-type cation-transporter ATPase, PfATP4 . PfATP4 is an important sodium transporter of the cell and plays a critical role in cellular processes .
Mode of Action
GNF-Pf-78 interacts with its target, PfATP4, and inhibits its function . This inhibition disrupts intracellular sodium homeostasis, which is crucial for the survival and function of the parasite .
Biochemical Pathways
The inhibition of PfATP4 by GNF-Pf-78 affects the sodium transport pathway, leading to disruption of intracellular sodium homeostasis . This disruption can lead to a cascade of downstream effects that impair the normal functioning of the parasite .
Result of Action
The result of GNF-Pf-78’s action is the inhibition of the parasite’s growth and reproduction . By disrupting intracellular sodium homeostasis, GNF-Pf-78 impairs the parasite’s ability to survive and reproduce . This leads to a decrease in the number of parasites and can help to alleviate the symptoms of the disease.
Preparation Methods
The synthesis of GNF-PF-78 involves several steps, starting with the preparation of the tetrahydro-β-carboline scaffold. This scaffold is then modified through various chemical reactions to introduce the benzofuran-2-carboxamide moiety, which is essential for its antimalarial activity . The synthetic route typically involves the following steps:
Formation of the tetrahydro-β-carboline scaffold: This is achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the benzofuran-2-carboxamide moiety: This involves the reaction of the tetrahydro-β-carboline scaffold with a benzofuran derivative under specific conditions to form the desired product.
Chemical Reactions Analysis
GNF-PF-78 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GNF-PF-78 has several scientific research applications, including:
Chemistry: The compound is used as a model structure for studying the synthesis and reactivity of tetrahydro-β-carboline derivatives.
Medicine: The compound is being investigated for its potential therapeutic applications in treating malaria and other parasitic diseases.
Comparison with Similar Compounds
GNF-PF-78 is similar to other tetrahydro-β-carboline derivatives, such as MMV008138 and cipargamin, which are also being studied for their antimalarial properties . GNF-PF-78 is unique in its specific structure and the presence of the benzofuran-2-carboxamide moiety, which is essential for its activity . Other similar compounds include:
MMV008138: Another tetrahydro-β-carboline derivative with antimalarial activity.
Cipargamin: A compound with a different structure but similar antimalarial properties.
GNF-PF-5009: A related compound with a similar scaffold but different substituents.
These compounds share some structural similarities with GNF-PF-78 but differ in their specific substituents and overall activity profiles.
Properties
IUPAC Name |
2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)benzo[f][1]benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-11-15(20(25)22-10-12-5-4-8-21-9-12)16-17(23)13-6-2-3-7-14(13)18(24)19(16)26-11/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYUWLOZMGPYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2891322.png)

![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)

